

XL888 chemical structure and properties

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Compound of Interest		
Compound Name:	XL888	
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An In-depth Technical Guide to XL888

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL888 is an orally bioavailable, ATP-competitive, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated potential antineoplastic activity.[1][2] As a crucial molecular chaperone, Hsp90 is responsible for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways.[1][2] By inhibiting Hsp90, **XL888** disrupts the function of these client proteins, leading to their proteasomal degradation and subsequently inducing tumor cell apoptosis and inhibiting proliferation.[1][2] This document provides a comprehensive technical overview of **XL888**, including its chemical properties, mechanism of action, effects on signaling pathways, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

XL888 is a tropane-derived compound with a complex chemical structure.[3][4] Its systematic IUPAC name is 5-((R)-sec-butylamino)-N1-((1R,3s,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide.[1]

Table 1: Physicochemical Properties of XL888



Property	Value	Reference
IUPAC Name	5-((R)-sec-butylamino)-N1- ((1R,3s,5S)-8-(5- (cyclopropanecarbonyl)pyridin- 2-yl)-8-azabicyclo[3.2.1]octan- 3-yl)-2-methylterephthalamide	[1]
CAS Number	1149705-71-4	[1][5]
Molecular Formula	C29H37N5O3	[1][6]
Molecular Weight	503.64 g/mol	[1][6][7]
Appearance	White solid powder	[1]
InChI Key	LHGWWAFKVCIILM- CIQXWFTPSA-N	[1]
SMILES	O=C(N[C@@H]1CINVALID- LINK ([H])CC[C@@]2([H])C1)C5=C C(NINVALID-LINK CC)=C(C(N)=O)C=C5C	[1]

Mechanism of Action and Biological Activity

XL888 functions as a potent and selective inhibitor of Hsp90, binding competitively to the ATP-binding pocket in the N-terminal domain of the chaperone.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. Many of these client proteins are key drivers of cancer cell growth, survival, and resistance to therapy.[1][2] A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which serves as a valuable pharmacodynamic biomarker for target engagement.[8][9]

Table 2: Biological Activity of XL888



Parameter	Value	Cell Lines/Conditions	Reference
IC50 (Hsp90)	24 nM	Biochemical Assay	[7][10][11]
IC50 (Hsp90α)	22 nM	Biochemical Assay	[9][12]
IC50 (Hsp90β)	44 nM	Biochemical Assay	[9][12]
Anti-proliferative IC50	0.1 nM - 45.5 nM	NCI-N87, BT-474, MDA-MB-453, MKN45, Colo-205, SK-MEL-28, HN5, NCI-H1975, MCF7, A549	[10]

Affected Signaling Pathways

By targeting Hsp90, **XL888** simultaneously impacts multiple critical signaling pathways implicated in cancer. Its efficacy stems from the degradation of a broad range of oncoproteins.

- MAPK Pathway: XL888 leads to the degradation of key components of the MAPK pathway, such as ARAF and CRAF, resulting in the inhibition of downstream signaling through MEK and ERK.[8][9] This is particularly relevant in overcoming resistance to BRAF inhibitors in melanoma.[9]
- PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is potently inhibited by XL888 through the degradation of client proteins like AKT, leading to decreased phosphorylation of downstream effectors like S6.[8]
 [9][13]
- Cell Cycle Regulation: XL888 induces cell cycle arrest, often at the G2-M phase, by promoting the degradation of crucial cell cycle regulators such as CDK4, Wee1, Chk1, and cdc2.[8]
- Apoptosis Regulation: The compound effectively induces apoptosis by altering the balance of pro- and anti-apoptotic proteins. It increases the expression of the pro-apoptotic protein BIM while simultaneously promoting the degradation of the anti-apoptotic protein Mcl-1.[8][9][10]

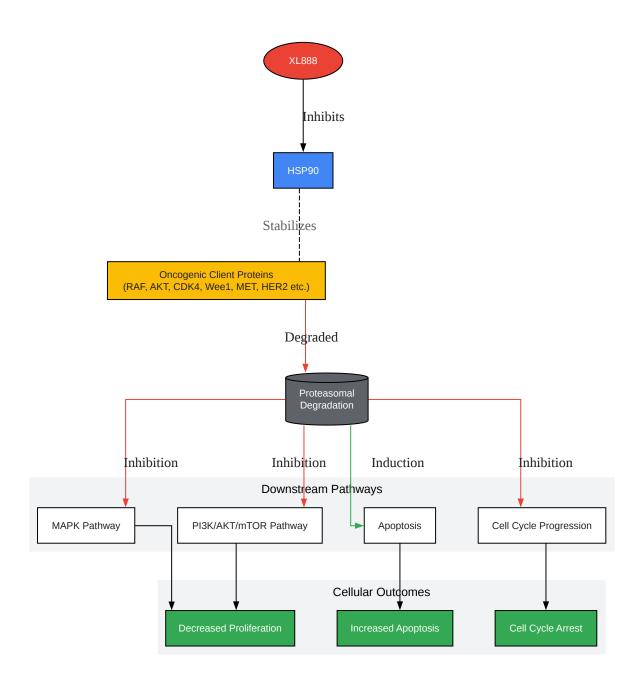
Foundational & Exploratory





Receptor Tyrosine Kinases (RTKs): XL888 triggers the degradation of various RTKs that are
often overexpressed or mutated in cancer, including HER2, MET, PDGFRβ, and IGF1R,
thereby shutting down their oncogenic signaling.[2][9]





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XL888 inhibits HSP90, leading to client protein degradation and downstream pathway modulation.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the activity of **XL888**.

In Vitro Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Drug Treatment: Treat cells with a serial dilution of XL888 (e.g., 1 nM to 10 μM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀
 value by plotting a dose-response curve.

Western Blotting for Protein Degradation

- Cell Lysis: Treat cells with **XL888** (e.g., 300 nM) for various time points (e.g., 0, 8, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, CRAF, CDK4, McI-1, BIM, Hsp70) and a loading control (e.g., β-actin or GAPDH).
- Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities to assess changes in protein expression levels relative to the loading control.



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A generalized workflow for Western blot analysis.

Apoptosis Assay (Annexin V Staining)

- Cell Treatment: Treat cells with **XL888** (e.g., 300 nM) or vehicle for the desired time (e.g., 72 or 144 hours).[9]
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Tumor Xenograft Studies

• Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).



- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize mice into treatment and vehicle control groups. Administer XL888
 (e.g., 100 mg/kg) via oral gavage on a specified schedule (e.g., three times per week).[9]
- Monitoring: Monitor tumor volume and body weight regularly throughout the study.
- Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for Hsp70 induction or client protein degradation) or histological examination.
- Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Clinical Development

XL888 has been evaluated in clinical trials, both as a monotherapy and in combination with other agents.[3][4] For instance, a Phase Ib/II trial investigated the safety and efficacy of **XL888** in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced gastrointestinal cancers.[14][15][16] In these studies, **XL888** was administered orally, typically on a twice-weekly schedule, with doses ranging from 45 mg to 90 mg.[16] While the combination was found to be safe and feasible, demonstrating immunomodulatory effects, objective responses in heavily pre-treated populations were modest.[14][15]

Conclusion

XL888 is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action that involves the disruption of multiple oncogenic signaling pathways. Its ability to induce the degradation of a wide range of Hsp90 client proteins makes it an attractive therapeutic agent for various cancers, particularly in the context of overcoming drug resistance. The comprehensive data from preclinical studies and the methodologies outlined herein provide a solid foundation for further research and development of **XL888** and other Hsp90-targeted therapies.

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References

- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The heat shock protein-90 inhibitor XL888 overcomes BRAF inhibitor resistance mediated through diverse mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. XL888 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor XL888 in an in vivo model of NRAS mutant melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. XL888 and pembrolizumab modulate the immune landscape of colorectal tumors in a phase Ib/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XL888 and pembrolizumab modulate the immune landscape of colorectal tumors in a phase Ib/II clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
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